1,4-Butanediamine, N,N-dibutyl-

Description

Contextualization within Amine Chemistry

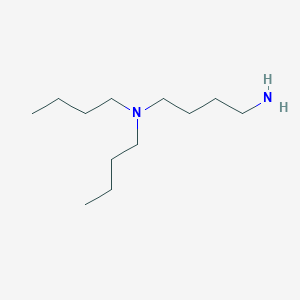

N,N-Dibutyl-1,4-butanediamine, also known as N,N-dibutylputrescine, is a derivative of 1,4-butanediamine (putrescine), a naturally occurring biogenic amine. The parent compound, 1,4-butanediamine, is a simple diamine with primary amino groups at each end of a four-carbon chain. The substitution of two butyl groups onto one of the nitrogen atoms to form N,N-Dibutyl-1,4-butanediamine results in a molecule with a tertiary amine at one end and a primary amine at the other. This asymmetry in substitution significantly influences its chemical behavior, distinguishing it from both its parent compound and its symmetrically substituted counterparts.

The presence of both a tertiary and a primary amine group within the same molecule imparts a unique reactivity profile. The tertiary amine site offers a locus for catalytic activity and can act as a proton sponge, while the primary amine provides a site for further functionalization, such as in polymerization reactions or the formation of Schiff bases.

Significance of Substituted 1,4-Butanediamines in Academic Inquiry

Substituted 1,4-butanediamines are a subject of considerable interest in academic and industrial research due to their versatile applications. They serve as important building blocks in the synthesis of a variety of organic compounds. For instance, diamines are crucial monomers in the production of polyamides, such as Nylon 4,6, which is synthesized from 1,4-diaminobutane (B46682) and adipic acid. The introduction of alkyl substituents on the nitrogen atoms can modify the properties of the resulting polymers, affecting their flexibility, solubility, and thermal stability.

Furthermore, substituted diamines are investigated for their potential as curing agents for epoxy resins, where they facilitate the cross-linking of polymer chains to form a rigid, thermoset material. google.com The nature of the alkyl substituents can influence the curing rate and the final properties of the cured resin. There is also research into the use of substituted diamines as ligands in coordination chemistry and as catalysts in various organic transformations. Studies on para-substituted N,N'-dibenzyl-1,4-diaminobutanes as substrates for mammalian polyamine oxidase highlight the biochemical interest in such molecules. nih.govnih.gov

Scope and Research Objectives for N,N-Dibutyl-1,4-Butanediamine

While specific research dedicated to N,N-Dibutyl-1,4-butanediamine is limited, its structural features suggest several potential areas of investigation. The primary objectives for research on this compound would likely focus on:

Synthesis and Characterization: Developing efficient and cost-effective synthetic routes to produce high-purity N,N-Dibutyl-1,4-butanediamine. A comprehensive characterization of its physical and spectral properties would be essential for any further studies.

Polymer Chemistry: Investigating its use as a monomer or a chain modifier in the synthesis of novel polyamides or other polymers. The influence of the dibutyl substitution on the polymer's properties would be a key area of interest.

Corrosion Inhibition: Evaluating its potential as a corrosion inhibitor, a common application for amines, where the lone pair of electrons on the nitrogen atoms can interact with metal surfaces to form a protective layer.

Catalysis: Exploring its utility as a catalyst or a ligand in organic synthesis, leveraging the properties of its tertiary amine group.

Material Science Applications: Based on patent literature, N,N-Dibutyl-1,4-butanediamine has been mentioned as a potential component in photosensitive coloring compositions, curable resin compositions, and materials for three-dimensional integrated circuits, suggesting its utility in advanced materials. rsc.orggoogle.comgoogle.comresearchgate.netgoogle.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N',N'-dibutylbutane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N2/c1-3-5-10-14(11-6-4-2)12-8-7-9-13/h3-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIPAUVCWRHLAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395139 | |

| Record name | 1,4-Butanediamine, N,N-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36003-96-0 | |

| Record name | 1,4-Butanediamine, N,N-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n Dibutyl 1,4 Butanediamine and Analogues

Strategies for Alkylation of 1,4-Butanediamine Scaffolds

The attachment of butyl groups to the nitrogen atoms of 1,4-butanediamine can be accomplished through several synthetic pathways. The selection of a particular method is often influenced by factors such as the desired selectivity, availability of starting materials, and scalability of the process.

Reductive amination, also known as reductive alkylation, is a prominent method for the N-alkylation of amines. wikipedia.orgmasterorganicchemistry.com This process transforms a carbonyl group into an amine through an intermediate imine. wikipedia.org Typically, it involves the reaction of an aldehyde or ketone with an amine. wikipedia.orgyoutube.com For the synthesis of N,N-dibutyl-1,4-butanediamine, 1,4-butanediamine would be reacted with butyraldehyde.

The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl group, which forms a hemiaminal intermediate. This intermediate subsequently dehydrates to form an imine. The in-situ reduction of this imine yields the final alkylated amine. wikipedia.org Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. masterorganicchemistry.comcommonorganicchemistry.com A significant challenge is controlling the reaction to selectively produce the desired N,N-dibutyl product and avoid mixtures of mono-butylated and over-alkylated compounds. masterorganicchemistry.com

A conventional approach to N-alkylation is the nucleophilic substitution reaction between an amine and an alkyl halide. wikipedia.org In the synthesis of N,N-dibutyl-1,4-butanediamine, this involves reacting 1,4-butanediamine with a butyl halide such as 1-bromobutane (B133212) or 1-chlorobutane. The nitrogen atom of the diamine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. wikipedia.org

A primary issue with this method is the lack of control over the degree of alkylation, which can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com The product amine is often more nucleophilic than the starting amine, leading to further alkylation. masterorganicchemistry.com To enhance selectivity towards the desired N,N-dibutyl product, reaction conditions such as the molar ratio of reactants, temperature, and the use of a base to neutralize the resulting hydrohalic acid must be carefully managed.

The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. nih.govresearchgate.net This reaction is a powerful method for forming carbon-nitrogen bonds and can be used to synthesize substituted diamine analogues. tandfonline.commdpi.com For instance, a primary amine can react with an acrylate (B77674) to form a β-amino carbonyl compound. mdpi.com

While not a direct route from 1,4-butanediamine to its N,N-dibutyl derivative, the aza-Michael reaction provides a versatile strategy for constructing complex diamine structures. researchgate.netwhiterose.ac.uk The reaction can be catalyzed by acids or bases and is noted for its high atom economy. researchgate.nettandfonline.com The reactivity in aza-Michael additions is influenced by the nature of the amine and the Michael acceptor. mdpi.com

Selective N-Alkylation Techniques for Asymmetric Substitution

Achieving selective N-alkylation, especially for producing asymmetrically substituted diamines, requires strategic planning to overcome the challenge of multiple alkylations. researchgate.net One effective strategy is the use of protecting groups. For a symmetric diamine like 1,4-butanediamine, one of the amino groups can be selectively protected. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This yields a mono-protected diamine like N-Boc-1,4-butanediamine. sigmaaldrich.com

The remaining free amino group can then be subjected to alkylation. For the synthesis of N,N-dibutyl-1,4-butanediamine, this would involve reacting the mono-protected diamine with two equivalents of a butyl halide. Subsequent removal of the protecting group would yield the desired product. This stepwise approach allows for controlled and selective introduction of alkyl groups, which is particularly useful for synthesizing unsymmetrically substituted diamines. acs.org Other techniques, such as chelation with reagents like 9-BBN, have also been developed for selective mono-N-alkylation of certain amino alcohols. organic-chemistry.org

Optimization of Reaction Conditions and Yields in N,N-Dibutyl-1,4-Butanediamine Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of N,N-dibutyl-1,4-butanediamine while minimizing side products. Key parameters that require careful tuning include temperature, solvent, catalyst, and reactant stoichiometry. researchgate.netresearchgate.net

In reductive amination, the choice of solvent is critical. Alcohols like methanol (B129727) or ethanol (B145695) are often suitable. commonorganicchemistry.com The pH of the reaction medium also plays a vital role in the formation of the imine intermediate. wikipedia.org For nucleophilic substitution reactions, temperature control is essential to balance reaction rate with the prevention of over-alkylation. nih.gov The presence of a base, such as potassium carbonate or triethylamine, is necessary to neutralize the acid formed during the reaction and drive it to completion. The table below provides illustrative data on reaction conditions and yields for related N-alkylation processes.

Table 1: Illustrative Reaction Conditions for N-Alkylation of Amines

| Synthetic Method | Reactants | Catalyst/Reagent | Solvent | Temperature | Reported Yield |

|---|---|---|---|---|---|

| Reductive Amination (Aromatic Amines) | Aromatic Primary Amine, Nitrile | Pd/C, H₂ | Not Specified | Not Specified | Good to Excellent rsc.org |

| Reductive Amination (Amino Acid Esters) | Amino Acid Ester, Alcohol | Ruthenium-based catalyst | Toluene | Not Specified | Good to Excellent nih.gov |

| Nucleophilic Substitution (Aromatic Diamines) | Aromatic Diamine, Alcohol | NiCl₂, KOtBu | Toluene | 80 °C | Up to 88% acs.org |

| Nucleophilic Substitution (General) | Amine, Alkyl Halide | None (often requires base) | Various | Variable | Often results in mixtures masterorganicchemistry.com |

Spectroscopic and Chromatographic Elucidation of N,n Dibutyl 1,4 Butanediamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei. For N,N-Dibutyl-1,4-Butanediamine, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques to unambiguously assign all proton and carbon signals.

Proton (¹H) NMR Characterization

A ¹H NMR spectrum of N,N-Dibutyl-1,4-Butanediamine would be expected to show distinct signals for the protons on the butyl groups and the butanediamine backbone. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atoms.

Expected ¹H NMR Data (Hypothetical):

| Protons | Multiplicity | Chemical Shift (ppm) | Integration |

|---|---|---|---|

| H-1' (CH₃) | Triplet | ~0.9 | 6H |

| H-2' (CH₂) | Sextet | ~1.3-1.4 | 4H |

| H-3' (CH₂) | Quintet | ~1.5-1.6 | 4H |

| H-4' (NCH₂) | Triplet | ~2.4-2.5 | 4H |

| H-1, H-4 (NCH₂) | Triplet | ~2.5-2.6 | 4H |

This table is a hypothetical representation based on known chemical shift ranges for similar aliphatic amines.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of N,N-Dibutyl-1,4-Butanediamine, fewer signals than the total number of carbons would be expected if the substitution is symmetrical (i.e., N,N'-dibutyl). However, for the specified N,N-dibutyl isomer, a higher number of unique carbon signals would be anticipated.

Expected ¹³C NMR Data (Hypothetical):

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1' (CH₃) | ~14 |

| C-2' (CH₂) | ~20 |

| C-3' (CH₂) | ~29-32 |

| C-4' (NCH₂) | ~51-54 |

| C-1 (NCH₂) | ~50-53 |

| C-2 (CH₂) | ~27-30 |

| C-3 (CH₂) | ~27-30 |

This table is a hypothetical representation based on known chemical shift ranges for similar aliphatic amines.

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: Would reveal the coupling relationships between adjacent protons (e.g., H-1' with H-2', H-2' with H-3', etc.).

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would show correlations between protons and carbons that are two or three bonds away, helping to piece together the carbon skeleton and confirm the connectivity of the butyl groups to the butanediamine chain.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of N,N-Dibutyl-1,4-Butanediamine with high precision. This allows for the unambiguous determination of its molecular formula (C₁₂H₂₈N₂).

Expected HRMS Data (Hypothetical):

| Molecular Formula | Calculated Mass | Measured Mass |

|---|

This table illustrates the principle of HRMS.

Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns

In EI-MS, the molecule is ionized and fragmented. The resulting fragmentation pattern is a characteristic fingerprint of the compound. For N,N-Dibutyl-1,4-Butanediamine, fragmentation would likely occur via alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which is a characteristic fragmentation pathway for amines.

Expected Major Fragments (Hypothetical):

| m/z | Fragment Structure |

|---|---|

| [M]+ | [C₁₂H₂₈N₂]⁺ (Molecular Ion) |

| [M-15] | [M-CH₃]⁺ |

| [M-29] | [M-C₂H₅]⁺ |

| [M-43] | [M-C₃H₇]⁺ |

| [M-57] | [M-C₄H₉]⁺ |

This table presents hypothetical fragmentation based on common fragmentation patterns of aliphatic amines.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the molecular structure of N,N-Dibutyl-1,4-butanediamine by identifying its characteristic functional groups and offering information about its conformational isomers.

Table 1: Predicted FTIR Spectral Bands for N,N-Dibutyl-1,4-Butanediamine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850-3000 | Strong |

| CH₂ Bending (Scissoring) | ~1465 | Medium |

| CH₃ Bending (Asymmetric) | ~1450 | Medium |

| CH₃ Bending (Symmetric) | ~1375 | Medium |

| C-N Stretch (Tertiary Amine) | 1250-1020 | Medium-Weak |

This table is predictive and based on characteristic infrared absorption frequencies for aliphatic amines and hydrocarbons.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR for vibrational analysis. A key advantage of Raman spectroscopy is its ability to detect non-polar bonds, which may be weak or absent in an FTIR spectrum. For N,N-Dibutyl-1,4-butanediamine, the C-C backbone stretching vibrations are expected to produce strong signals in the Raman spectrum.

While a specific Raman spectrum for N,N-Dibutyl-1,4-butanediamine is not available, data from related molecules such as butylamine (B146782) and dibutylamine (B89481) can provide an indication of the expected spectral features nih.govchemicalbook.comnih.gov. The Raman spectrum of butylamine, for instance, shows characteristic frequencies for its various vibrational modes nih.gov. The symmetric and asymmetric stretching of the CH₂ groups in the alkyl chains are anticipated to be prominent in the 2800-3000 cm⁻¹ region. Skeletal C-C stretching vibrations are expected to appear in the 800-1200 cm⁻¹ range and are often strong in Raman spectra. The C-N stretching vibrations will also be present.

Table 2: Predicted Raman Spectral Bands for N,N-Dibutyl-1,4-Butanediamine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2800-3000 | Strong |

| CH₂ Twist and Wag | 1200-1400 | Medium |

| C-C Stretch (Skeletal) | 800-1200 | Strong |

This table is predictive and based on characteristic Raman frequencies for aliphatic amines and hydrocarbons.

Chromatographic Methods for Purification and Analytical Quantification

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of N,N-Dibutyl-1,4-butanediamine. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages for the analysis of this compound.

HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds. However, aliphatic amines like N,N-Dibutyl-1,4-butanediamine lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging sigmaaldrich.com. To overcome this, pre-column derivatization with a UV-active or fluorescent tag is a common strategy sigmaaldrich.com.

Alternatively, the analysis of tertiary amines can be achieved without derivatization using mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms to achieve retention and separation sielc.com. For N,N-Dibutyl-1,4-butanediamine, a mixed-mode column with both hydrophobic and cation-exchange properties would be suitable. Detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be employed when UV detection is not feasible sielc.com. A study on the HPLC analysis of 1,4-diaminobutane (B46682) derivatives highlights the utility of this technique for related compounds mdpi.comgoogle.com.

Table 3: Hypothetical HPLC Method Parameters for N,N-Dibutyl-1,4-Butanediamine Analysis

| Parameter | Condition |

|---|---|

| Column | Mixed-Mode (e.g., Primesep 200) |

| Mobile Phase | Acetonitrile/Water with an acidic modifier (e.g., TFA or formic acid) |

| Detection | ELSD or MS |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for method development.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like N,N-Dibutyl-1,4-butanediamine. The use of a capillary column with a non-polar or moderately polar stationary phase is typically recommended for the separation of aliphatic amines.

For detection, a Flame Ionization Detector (FID) can be used for general-purpose analysis, while a Nitrogen-Phosphorus Detector (NPD) would offer higher selectivity and sensitivity for this nitrogen-containing compound. For definitive identification and structural elucidation, coupling GC with a Mass Spectrometer (GC-MS) is the preferred method. The electron ionization (EI) mass spectrum of N,N-Dibutyl-1,4-butanediamine would be expected to show characteristic fragmentation patterns, including the loss of butyl groups and cleavage of the C-C bond in the butane (B89635) chain. GC-MS has been successfully used for the analysis of other amine monomers and nitrosamines waters.comthermofisher.comedqm.eurestek.com.

Table 4: Typical GC-MS Method Parameters for N,N-Dibutyl-1,4-Butanediamine Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, ramped to 280 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This table outlines typical starting parameters for a GC-MS method.

Mechanistic Investigations of Reactions Involving N,n Dibutyl 1,4 Butanediamine

Kinetic and Mechanistic Studies of Amine Oxidation

The enzymatic oxidation of N,N-dibutyl-1,4-butanediamine is a key area of investigation. While direct studies on this specific compound are limited, extensive research on structurally similar molecules, such as N,N'-dibenzyl-1,4-diaminobutanes, provides a robust model for understanding its behavior. nih.govnih.gov These studies, primarily with flavoprotein polyamine oxidases (PAO), offer a detailed picture of the reaction kinetics and mechanism. nih.gov

Enzyme Kinetics and Substrate Specificity (e.g., Kcat/Km, pH profiles)

The efficiency of enzymatic oxidation of N,N-disubstituted 1,4-butanediamines is often evaluated using steady-state kinetic parameters like the catalytic constant (kcat) and the Michaelis constant (Km). For N,N'-dibenzyl-1,4-diaminobutane, a close analog of the dibutyl derivative, the kinetic parameters for its oxidation by mouse polyamine oxidase have been determined. nih.gov The values for kcat, Km, and the specificity constant (kcat/Km) were found to be 0.80 ± 0.02 s⁻¹, 15 ± 2 µM, and 0.054 ± 0.004 µM⁻¹s⁻¹, respectively. nih.gov

The pH plays a critical role in the enzymatic oxidation of these amines. The kcat/Km values for the oxidation of N,N'-dibenzyl-1,4-diaminobutane are maximal at a pH of approximately 9. nih.gov This pH profile suggests that the substrate is most active when it is singly charged. nih.gov The rate constant for the reduction of the flavin cofactor (kred) by N,N'-dibenzyl-1,4-diaminobutane shows a significant decrease (about 5-fold) below a pKa of around 8. nih.gov This is attributed to the necessity of having a neutral nitrogen atom at the site of oxidation for the reaction to proceed efficiently. nih.govnih.gov This requirement for a neutral nitrogen and a protonated distal nitrogen for optimal binding and catalysis is a common feature in the interaction of polyamines with PAO. nih.gov

| Kinetic Parameter | Value | Reference |

|---|---|---|

| kcat | 0.80 ± 0.02 s⁻¹ | nih.gov |

| Km | 15 ± 2 µM | nih.gov |

| kcat/Km | 0.054 ± 0.004 µM⁻¹s⁻¹ | nih.gov |

| Optimal pH for kcat/Km | ~9 | nih.gov |

Isotope Effects in Reaction Pathways (e.g., Deuterium (B1214612) Kinetic Isotope Effects)

Deuterium kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining if a C-H bond is broken in the rate-determining step. libretexts.orgnih.gov In the study of N,N'-dibenzyl-1,4-diaminobutane oxidation, deuterium was substituted for hydrogen at the benzylic carbons. The deuterium KIEs on both kred and kcat were found to be identical for N,N'-dibenzyl-1,4-diaminobutane and its para-substituted analogs. nih.gov This finding is consistent with the rate-limiting step of the reaction being the cleavage of the substrate's C-H bond. nih.gov The observed isotope effects were less than two and were independent of pH over the range of 7.1 to 10.1. nih.gov While a large KIE (typically 6-8) is often expected for a primary C-H bond cleavage, smaller values can be observed when other steps are partially rate-limiting. wikipedia.orgprinceton.edu

| Substrate | Dkred | Dkcat | Reference |

|---|---|---|---|

| N,N'-dibenzyl-1,4-diaminobutane | <2 | <2 | nih.gov |

| CH₃O-substituted analog | <2 | <2 | nih.gov |

| CF₃-substituted analog | <2 | <2 | nih.gov |

Proposed Reaction Mechanisms (e.g., Hydride Transfer)

The collected kinetic and isotope effect data strongly support a mechanism involving the direct transfer of a hydride from the substrate to the flavin cofactor of the polyamine oxidase. nih.govnih.gov The requirement for a neutral nitrogen at the site of oxidation suggests that the amine itself, rather than its conjugate acid, is the active species in the hydride transfer step. The negative ρ values obtained from Hammett plots for the oxidation of para-substituted N,N'-dibenzyl-1,4-diaminobutanes indicate the buildup of positive charge at the benzylic carbon in the transition state, which is consistent with a hydride transfer mechanism. nih.govnih.gov

The substrate binds to the enzyme's active site, likely with one amine nitrogen protonated for optimal binding and the other, the site of oxidation, in a neutral state. nih.govnih.gov

A hydride ion is transferred from the α-carbon of the neutral amine to the N5 position of the flavin cofactor. nih.govnih.gov This step is the rate-limiting step of the reaction. nih.gov

The resulting iminium ion is then hydrolyzed, leading to the release of the corresponding aldehyde and the diamine product.

This hydride transfer mechanism is a common feature in the reactions catalyzed by flavin-dependent amine oxidases. nih.gov

Interactions with Carbon Dioxide and Other Electrophiles

The reaction of secondary amines, such as N,N-dibutyl-1,4-butanediamine, with electrophiles like carbon dioxide is of significant interest, particularly in the context of CO2 capture and biological processes. nih.govnih.gov

Carbamic Acid/Carbamate (B1207046) Formation Mechanisms

The reaction of primary and secondary amines with carbon dioxide leads to the formation of carbamic acids, which can then be deprotonated to form carbamates. acs.orgrsc.org The mechanism is generally believed to proceed through a single-step reaction where the amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of CO2. nih.gov In a concerted process, a second amine molecule or another base facilitates the transfer of a proton from the attacking nitrogen, leading to the formation of a carbamate salt. rsc.org

In the case of a diamine like N,N-dibutyl-1,4-butanediamine, the reaction with CO2 can be intramolecular, where the second amine group within the same molecule acts as the base to deprotonate the initially formed zwitterionic intermediate. nih.gov This leads to the formation of a cyclic carbamic acid or its corresponding salt. The reaction can be represented as follows:

R₂N-(CH₂)₄-NR₂ + CO₂ ⇌ R₂N-(CH₂)₄-N⁺R₂-COO⁻ R₂N-(CH₂)₄-N⁺R₂-COO⁻ ⇌ R₂N-(CH₂)₄-NR-COOH + R₂N

The resulting carbamic acid is in equilibrium with its carbamate form. The stability of the formed carbamate is influenced by several factors, including the nature of the amine and the solvent. researchgate.net

Steric and Electronic Influences on Reactivity

The reactivity of secondary amines with carbon dioxide is significantly influenced by both steric and electronic factors.

Steric Influences: The presence of bulky substituents on the nitrogen atom can hinder the approach of the CO2 molecule, thereby slowing down the rate of carbamate formation. acs.org For N,N-dibutyl-1,4-butanediamine, the two butyl groups on each nitrogen atom will exert a moderate steric effect compared to less hindered secondary amines. This steric hindrance can also affect the stability of the resulting carbamate, potentially favoring its conversion back to the amine and CO2. acs.org

N,N-Dibutyl-1,4-Butanediamine as a Nucleophile in Organic Transformations

The chemical reactivity of N,N-dibutyl-1,4-butanediamine is characterized by the presence of two secondary amine functional groups. These nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic and capable of attacking electron-deficient centers. The butyl substituents on the nitrogen atoms introduce steric hindrance that can modulate this nucleophilicity compared to less substituted amines.

Due to a lack of specific published research focusing exclusively on the mechanistic investigations of N,N-dibutyl-1,4-butanediamine as a nucleophile, its reactivity in organic transformations is largely inferred from the well-established behavior of other secondary amines and N,N'-dialkylated diamines. The nucleophilic character of the nitrogen atoms is central to its role in a variety of organic reactions.

One of the fundamental reactions where N,N-dibutyl-1,4-butanediamine would act as a nucleophile is in nucleophilic substitution reactions . For instance, it can react with alkyl halides in a typical SN2 fashion. The nitrogen atom's lone pair would attack the electrophilic carbon atom bearing the halogen, leading to the displacement of the halide and the formation of a quaternary ammonium (B1175870) salt. The rate and success of such reactions would be influenced by the nature of the alkyl halide, the solvent, and the reaction temperature.

Another significant area where its nucleophilicity is key is in reactions with carbonyl compounds . N,N-Dibutyl-1,4-butanediamine can react with aldehydes and ketones. The initial nucleophilic attack of the nitrogen on the carbonyl carbon would form a tetrahedral intermediate. However, unlike primary amines, secondary amines like N,N-dibutyl-1,4-butanediamine cannot form stable imines upon dehydration. Instead, if there is a proton on the α-carbon of the carbonyl compound, the reaction can proceed to form an enamine.

Furthermore, its nucleophilic nature allows it to participate in ring-opening reactions of epoxides. The nitrogen atom can attack one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol. This reaction is a versatile method for the synthesis of functionalized molecules.

The presence of two amine groups also allows N,N-dibutyl-1,4-butanediamine to act as a bidentate ligand in the formation of coordination complexes with metal ions. In this context, the nitrogen atoms donate their lone pairs to the metal center, a classic example of nucleophilic behavior.

| Reaction Type | Electrophile | Expected Product |

| Nucleophilic Substitution (SN2) | Alkyl Halide (R-X) | Quaternary Ammonium Salt |

| Nucleophilic Acyl Substitution | Acyl Halide (RCOX) | N,N,N',N'-Tetrabutyl-1,4-butanediamide |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound |

| Epoxide Ring Opening | Epoxide | β-Amino Alcohol |

It is important to note that the actual products and reaction efficiencies would be subject to experimental conditions and the specific substrates used. The steric bulk of the butyl groups might necessitate more forcing reaction conditions compared to less hindered amines.

Computational Chemistry and Theoretical Studies on N,n Dibutyl 1,4 Butanediamine

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Until research on the computational and theoretical aspects of N,N-dibutyl-1,4-butanediamine is conducted and published, a detailed scientific article on this specific topic cannot be generated.

Advanced Research Applications of N,n Dibutyl 1,4 Butanediamine in Chemical Sciences

Role as a Bifunctional Ligand in Coordination Chemistry and Catalysis

As a molecule possessing two distinct nitrogen centers—one tertiary amine and one primary amine—N,N-Dibutyl-1,4-butanediamine has the structural requisites to act as a bifunctional or chelating ligand. The two nitrogen atoms can potentially coordinate with a single metal center to form a stable chelate ring, or bridge two different metal centers. However, a comprehensive review of scientific literature reveals a notable scarcity of specific research focused on this compound's applications in coordination chemistry and catalysis.

Catalytic Applications in Organic Synthesis (e.g., Enantioselective Additions)

N,N-Dibutyl-1,4-Butanediamine in Polymer Science Research

The most significant mentions of N,N-Dibutyl-1,4-butanediamine in scientific literature are found within patents related to polymer science and advanced materials. In this context, it is cited for its potential roles as both a monomer and a cross-linking or modifying agent.

Monomer in Polycondensation Reactions for Novel Polymer Architectures

Cross-linking Agent in Advanced Materials Development

The compound has been identified as a potential cross-linking agent or reaction rate regulator in various curable resin compositions. In formulations for fuel cell sealants, N,N-Dibutyl-1,4-butanediamine is mentioned as a nitrogen-containing compound that can act as a reaction rate regulator for hydrosilylation catalysts i.moscowepo.org. Its inclusion in these systems can influence the curing time and the final mechanical properties of the cured product. Similarly, patents for conductive resin compositions and materials for three-dimensional integrated circuits list N,N-Dibutyl-1,4-butanediamine as a possible additive googleapis.com. Its function in these contexts is likely related to its ability to interact with or catalyze the polymerization of other components in the resin mixture.

Below is a table summarizing the patented applications of N,N-Dibutyl-1,4-butanediamine in materials science.

| Application Area | Proposed Role of N,N-Dibutyl-1,4-butanediamine | Patent Reference |

| Curable Resin Compositions | Reaction Rate Regulator / Cross-linking Agent | i.moscowgoogleapis.com |

| Fuel Cell Sealing Agents | Nitrogen-Containing Reaction Rate Regulator | epo.org |

| Photosensitive Resin Compositions | Component with Active Hydrogen and Tertiary Amino Group | google.comgoogle.com |

Future Research Directions and Unexplored Avenues for N,n Dibutyl 1,4 Butanediamine

Development of Green Chemistry Approaches for Synthesis

Traditional chemical synthesis routes for complex amines often rely on harsh reagents and generate significant waste. The future of producing N,N-dibutyl-1,4-butanediamine hinges on the development of environmentally benign and sustainable methods.

A primary avenue for exploration is biocatalysis. Research has already demonstrated the successful biosynthesis of the parent compound, 1,4-butanediamine, using engineered microorganisms like Escherichia coli and Corynebacterium glutamicum. google.comnih.gov These microbial factories utilize renewable feedstocks, such as glucose, offering a sustainable alternative to petrochemical-based synthesis. nih.govmdpi.com Future work could focus on developing novel enzymatic or whole-cell biocatalytic systems capable of the N-butylation of 1,4-butanediamine. This could involve screening for novel enzymes or engineering existing ones, such as aminotransferases or reductases, to accept N,N-dibutyl-1,4-butanediamine's precursors as substrates. nih.gov

Furthermore, greener chemical methods, such as those developed for other disubstituted diamines, could be adapted. For instance, catalyst-free protocols that use water as a solvent and avoid hazardous materials represent a significant step forward. researchgate.net Investigating one-pot syntheses, where multiple reaction steps are carried out in the same vessel, could also improve efficiency and reduce waste, aligning with the principles of green chemistry. google.com

Exploration of N,N-Dibutyl-1,4-Butanediamine in Supramolecular Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions between molecules, is a field ripe for the introduction of N,N-dibutyl-1,4-butanediamine. The compound's combination of hydrogen-bonding sites (the primary and secondary amine groups) and significant hydrophobic character from the butyl groups makes it an excellent candidate as a building block for self-assembling systems.

Future research should investigate its ability to form complex supramolecular architectures such as gels, liquid crystals, or molecular capsules. The butyl groups can play a crucial role in directing the self-assembly process through van der Waals forces and by influencing the solubility and packing of the molecules. For example, similar to how other diamines can form gels, N,N-dibutyl-1,4-butanediamine could be combined with other components to create novel soft materials. mdpi.com The specific length and bulk of the butyl chains could be tuned to control the properties of these materials. Such structures could find applications in areas like controlled release, sensing, and catalysis.

Advanced Materials and Nanotechnology Applications

The bifunctional nature of N,N-dibutyl-1,4-butanediamine makes it a promising monomer for the synthesis of novel polymers. wikipedia.org While its parent compound, 1,4-butanediamine, is a key component in the production of high-performance polyamides like Nylon 4,6, the inclusion of the N,N-dibutyl group could lead to polymers with tailored properties. google.comchemicalbook.com These properties might include increased solubility in organic solvents, lower melting points, and modified surface energies, making them suitable for specialized applications in coatings, adhesives, and advanced textiles.

In the realm of nanotechnology, the compound could be used as a surface functionalization agent for nanoparticles. Attaching N,N-dibutyl-1,4-butanediamine to the surface of gold nanoparticles, nanodiamonds, or quantum dots could modify their surface properties, for instance, by creating a hydrophobic shell. frontiersin.orgmdpi.com This functionalization would improve their dispersibility in non-polar media or polymeric matrices, a crucial factor for creating advanced composite materials. frontiersin.org Drawing inspiration from related molecules like N-Boc-1,4-butanediamine, which is used to modify iron oxide nanoparticles for biomedical applications, future studies could explore the use of N,N-dibutyl-1,4-butanediamine in creating functional nanomaterials for drug delivery or diagnostics. sigmaaldrich.com

Integration of Computational and Experimental Methodologies for Deeper Understanding

To unlock the full potential of N,N-dibutyl-1,4-butanediamine, a synergistic approach combining computational modeling and experimental validation is essential. mdpi.comnih.gov The complexity of the molecule, with its multiple rotatable bonds and potential for intramolecular hydrogen bonding, makes it an ideal subject for theoretical investigation.

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can provide profound insights into the molecule's conformational preferences, electronic structure, and reactivity. researchgate.netresearchgate.net These models can predict how the molecule will interact with other chemical species, how it might self-assemble, and what its spectroscopic signatures should look like. researchgate.net This predictive power can guide experimental work, saving time and resources. nih.gov

Experimental techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray crystallography, are then needed to validate the computational predictions and provide a complete picture of the compound's behavior. researchgate.netnist.gov This iterative feedback loop between theory and experiment accelerates the discovery process, enabling a more rational design of materials and systems based on N,N-dibutyl-1,4-butanediamine. mdpi.comacs.org Such an integrated approach will be crucial for exploring its applications in the fields of supramolecular chemistry and materials science.

Q & A

Q. What are the optimal synthetic routes for N,N-dibutyl-1,4-butanediamine, and how can reaction efficiency be quantified?

Methodological Answer: N,N-Dialkylation of 1,4-butanediamine can be achieved via reductive amination or nucleophilic substitution. For dibutyl derivatives, a two-step alkylation using butyl halides or tosylates in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents (e.g., DMF) is recommended. Efficiency is quantified by monitoring reaction progress via TLC or GC-MS, followed by purification using column chromatography or recrystallization. Yields can be optimized by controlling stoichiometry (excess alkylating agent) and reaction time (24–48 hours). For analogs like N,N′-bis(3-aminopropyl)-1,4-butanediamine, yields of 85% have been reported using similar methods .

Q. Table 1: Example Reaction Conditions for N-Alkylation

| Parameter | Condition |

|---|---|

| Alkylating Agent | Butyl bromide (2.2 equiv) |

| Solvent | DMF, 80°C |

| Base | K₂CO₃ (3.0 equiv) |

| Reaction Time | 48 hours |

| Yield | 70–85% (estimated for dibutyl) |

Q. How can researchers characterize the structural and electronic properties of N,N-dibutyl-1,4-butanediamine using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

1H-NMR (D₂O or CDCl₃) reveals alkyl chain environments: δ ~3.05 ppm (t, –CH₂N–), 1.65 ppm (m, –CH₂– backbone), and 0.9–1.4 ppm (m, butyl –CH₂– and –CH₃). 13C-NMR identifies quaternary carbons (~50–60 ppm for N–C). - High-Resolution Mass Spectrometry (HRMS):

Confirm molecular ion peaks (e.g., [M+H]+) with theoretical vs. observed mass accuracy <5 ppm. - X-ray Crystallography:

For crystalline derivatives (e.g., Schiff base analogs), determine bond lengths (C–N: 1.46 Å) and dihedral angles to confirm stereochemistry. Hydrogen bonding networks (C–H···O) stabilize 3D structures .

Q. Table 2: Representative 1H-NMR Data for N,N-Dialkyl-1,4-butanediamine Derivatives

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| –CH₂N– (adjacent to N) | 3.05 | Triplet |

| Backbone –CH₂– | 1.65 | Multiplet |

| Butyl –CH₂– | 1.2–1.4 | Multiplet |

| Butyl –CH₃ | 0.9 | Triplet |

Q. What experimental approaches are used to study the role of N,N-dialkyl-1,4-butanediamines in modulating DNA-antibody interactions?

Methodological Answer:

- Anti-DNA Binding Assays:

Prepare polyamine stock solutions (10–15 mM) in distilled water, adjust pH to 7.4 with HCl, and incubate with DNA antigens (e.g., plasmid DNA) at 37°C. Use ELISA or surface plasmon resonance (SPR) to quantify antibody binding affinity (Ka) in the presence/absence of the diamine. Compare results to natural polyamines (e.g., spermine, Ka ~10⁶ M⁻¹) . - pH-Dependent Studies:

Vary pH (5.0–9.0) to assess protonation effects on electrostatic interactions with DNA phosphate groups.

Q. How can solubility and viscosity of N,N-dibutyl-1,4-butanediamine in aqueous solutions be accurately measured under varying temperatures?

Methodological Answer:

- Solubility:

Use gravimetric methods or UV-Vis spectroscopy to measure saturation concentrations in water at 298.15–333.15 K. For analogs like 1,4-butanediamine, solubility decreases with increasing alkyl chain length due to hydrophobic effects . - Viscosity:

Employ a capillary viscometer or rheometer to determine dynamic viscosity (η) at 298.15–333.15 K. Correlate data with the Jones-Dole equation: η/η₀ = 1 + A√c + Bc, where c is concentration.

Q. Table 3: Solubility and Viscosity of 1,4-Butanediamine Derivatives

| Compound | Temp (K) | Solubility (mol%) | Viscosity (mPa·s) |

|---|---|---|---|

| 1,4-Butanediamine | 298.15 | 14.3 | 1.2 |

| N,N-Diethyl derivative | 298.15 | 8.5 | 2.1 |

| Estimated for N,N-Dibutyl | 298.15 | ~3.0 | ~4.5 |

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., solubility, pKa) for N,N-dialkyl-1,4-butanediamines?

Methodological Answer:

- Standardization:

Replicate experiments under controlled conditions (e.g., 0.1 M NaCl, 25°C). For pKa discrepancies, use potentiometric titration with a glass electrode calibrated to NIST buffers. - Data Validation:

Cross-reference with computational models (DFT for pKa prediction) or high-purity standards (≥99% by HPLC). Contradictions in 1,4-butanediamine solubility (14.3 vs. 12.0 mol% at 298.15 K) arise from ionic strength variations .

Q. What mechanistic insights can be gained from the oxidation kinetics of N,N-dibutyl-1,4-butanediamine by agents like potassium ferrate?

Methodological Answer:

- Kinetic Analysis:

Conduct stopped-flow experiments under pseudo-first-order conditions. Monitor Fe(VI) decay at 510 nm. For 1,4-butanediamine, the reaction follows a two-step mechanism:- Fe(VI) + diamine → Fe(IV) + intermediate (rate-determining).

- Fe(IV) + diamine → Fe(II) + product.

- pH Dependence:

Rate constants (kobs) decrease with increasing [OH⁻], as deprotonated amines are less nucleophilic. Activation parameters (ΔH‡, ΔS‡) confirm an associative transition state .

Q. Table 4: Oxidation Kinetics of 1,4-Butanediamine by K₂FeO₄

| pH | kobs (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|

| 9.0 | 0.15 | 45.2 | -120 |

| 11.0 | 0.08 | 52.1 | -95 |

Q. How do steric effects from N,N-dibutyl groups influence binding efficiency with anionic biomolecules compared to smaller alkyl chains?

Methodological Answer:

- Comparative Binding Studies:

Use isothermal titration calorimetry (ITC) to measure binding thermodynamics between N,N-dibutyl-1,4-butanediamine and DNA. Compare to spermine (smaller substituents):- Spermine: Ka ~10⁶ M⁻¹ (strong electrostatic interaction).

- N,N-Dibutyl: Ka ~10⁴ M⁻¹ (steric hindrance reduces contact with DNA phosphate backbone).

- Molecular Dynamics (MD):

Simulate docking to show reduced accessibility of the diamine’s cationic centers due to butyl group bulk .

Q. What computational methods are employed to model the 3D structure and electronic configuration of N,N-dibutyl-1,4-butanediamine derivatives?

Methodological Answer:

- Density Functional Theory (DFT):

Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths (C–N: 1.46 Å) and charge distribution. Validate against crystallographic data (e.g., C–N bond lengths in Schiff base analogs: 1.26–1.46 Å) . - Molecular Dynamics (MD):

Simulate solvation in water using OPLS-AA forcefields to assess conformational flexibility and hydration shells.

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.